![molecular formula C9H10O2 B15288785 1-Oxaspiro[4.5]deca-6,9-dien-8-one CAS No. 67856-28-4](/img/structure/B15288785.png)
1-Oxaspiro[4.5]deca-6,9-dien-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro[45]deca-6,9-dien-8-one is a unique organic compound characterized by its spirocyclic structure, which includes an oxygen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Oxaspiro[4.5]deca-6,9-dien-8-one can be synthesized through several methods. One common approach involves the oxidation of 3-(4-hydroxy-2-methoxyphenyl)propanoic acid using [Bis(trifluoroacetoxy)iodo]benzene (PIFA) as the oxidant . The reaction typically yields the compound as a white solid in moderate yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis methods used in research laboratories can be scaled up for industrial applications. The use of efficient oxidizing agents and optimized reaction conditions can facilitate large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-Oxaspiro[4.5]deca-6,9-dien-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: [Bis(trifluoroacetoxy)iodo]benzene (PIFA) is commonly used as an oxidizing agent.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different spirolactones, while reduction can produce reduced spirocyclic compounds.
Aplicaciones Científicas De Investigación
1-Oxaspiro[4.5]deca-6,9-dien-8-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential cytotoxic activity against various cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Oxaspiro[4.5]deca-6,9-dien-8-one involves its interaction with molecular targets and pathways within cells. The compound’s spirocyclic structure allows it to interact with specific enzymes and receptors, leading to various biological effects. For example, its cytotoxic activity against cancer cells is believed to involve the disruption of cellular processes and induction of apoptosis .
Comparación Con Compuestos Similares
1-Oxaspiro[4.5]deca-6,9-dien-8-one can be compared with other spirocyclic compounds, such as:
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
- 6-Methoxy-1-oxaspiro[4.5]deca-6,9-diene-8-one
These compounds share similar spirocyclic structures but differ in their functional groups and reactivity. The unique properties of this compound, such as its specific oxidation and reduction behavior, make it distinct and valuable for various applications.
Propiedades
Número CAS |
67856-28-4 |
|---|---|
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
1-oxaspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C9H10O2/c10-8-2-5-9(6-3-8)4-1-7-11-9/h2-3,5-6H,1,4,7H2 |
Clave InChI |
MAMBDZXAHPWGOT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C=CC(=O)C=C2)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



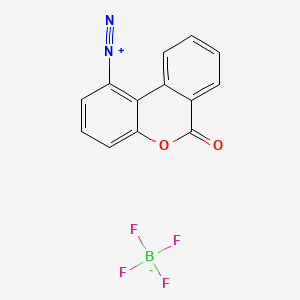
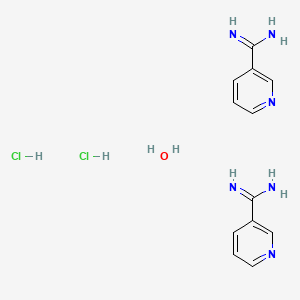
![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)
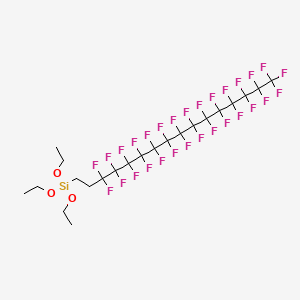
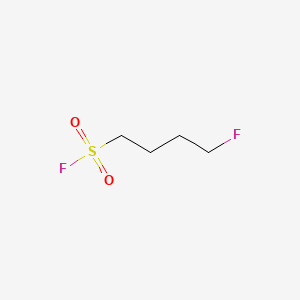


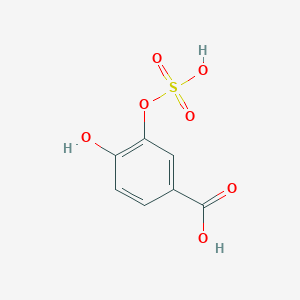
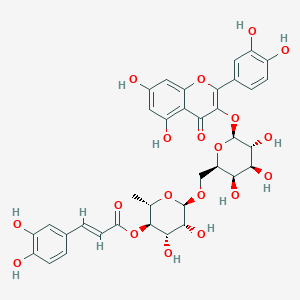
![1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)
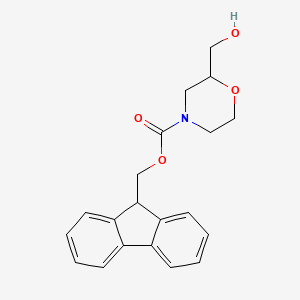
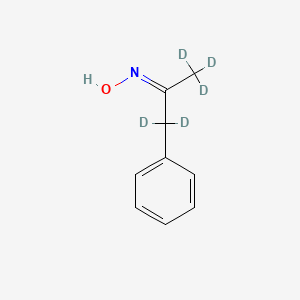
![1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)
